molecular formula C15H22BrNO B5036328 1-[4-(2-bromophenoxy)butyl]piperidine CAS No. 5365-24-2

1-[4-(2-bromophenoxy)butyl]piperidine

Cat. No.: B5036328
CAS No.: 5365-24-2
M. Wt: 312.24 g/mol
InChI Key: SGEBYYDHCQAOPO-UHFFFAOYSA-N
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Description

1-[4-(2-Bromophenoxy)butyl]piperidine is an organic compound with the molecular formula C15H22BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenoxy group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(2-Bromophenoxy)butyl]piperidine can be synthesized through a multi-step process involving the following key steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 2-bromophenol is then reacted with 1,4-dibromobutane to form 4-(2-bromophenoxy)butane.

    Nucleophilic Substitution: Finally, 4-(2-bromophenoxy)butane is reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Bromophenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, thiols, or amines.

    Oxidation: Major products include ketones or aldehydes.

    Reduction: Major products include alcohols or amines.

Scientific Research Applications

1-[4-(2-Bromophenoxy)butyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-bromophenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    1-[4-(4-Bromophenoxy)butyl]piperidine: Similar structure but with the bromine atom at a different position on the phenoxy group.

    1-[4-(2-Chlorophenoxy)butyl]piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-[4-(2-Fluorophenoxy)butyl]piperidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-[4-(2-Bromophenoxy)butyl]piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The position of the bromine atom on the phenoxy group can also affect the compound’s chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-bromophenoxy)butyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c16-14-8-2-3-9-15(14)18-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEBYYDHCQAOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367918
Record name 1-[4-(2-bromophenoxy)butyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5365-24-2
Record name 1-[4-(2-bromophenoxy)butyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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